molecular formula C21H20N4O4 B11961375 Ethyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Ethyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Cat. No.: B11961375
M. Wt: 392.4 g/mol
InChI Key: YNJPBKOXLGELAS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is recognized in chemical research as a potent and highly selective ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This compound has emerged as a crucial pharmacological tool for probing the pathological mechanisms associated with DYRK1A dysregulation. Its primary research value lies in two key areas: neurodegenerative diseases and oncology. In the context of neurodegenerative research, inhibition of DYRK1A has been demonstrated to reduce Tau hyperphosphorylation and amyloidogenic processing of APP , which are hallmark pathologies of Alzheimer's disease, suggesting a potential neuroprotective role. Concurrently, in cancer research, DYRK1A inhibition is being investigated for its ability to influence cell cycle control and proliferation, particularly as DYRK1A phosphorylates and stabilizes the tumor suppressor p53. The compound's high selectivity makes it invaluable for dissecting the complex signaling pathways governed by the DYRK kinase family and for validating DYRK1A as a therapeutic target in preclinical models. Ongoing studies continue to explore its utility in modulating alternative splicing events and its effects on neuronal differentiation and beta-cell proliferation, broadening its application across diverse physiological systems.

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

ethyl 2-amino-1-(3,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C21H20N4O4/c1-4-29-21(26)17-18-20(24-16-8-6-5-7-15(16)23-18)25(19(17)22)12-9-13(27-2)11-14(10-12)28-3/h5-11H,4,22H2,1-3H3

InChI Key

YNJPBKOXLGELAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC(=C4)OC)OC)N

Origin of Product

United States

Preparation Methods

Core Pyrroloquinoxaline Formation

The pyrrolo[2,3-b]quinoxaline core is typically constructed through cyclocondensation. A widely used method involves reacting 2,3-diaminoquinoxaline with α-keto esters or their equivalents. For example, ethyl 2-chloroacetoacetate reacts with 2,3-diaminoquinoxaline in ethanol under reflux to form the pyrrole ring.

Reaction Conditions:

  • Solvent: Ethanol or p-xylene

  • Catalyst: InCl₃ (5 mol%)

  • Temperature: 60–140°C

  • Time: 2–12 hours

Key Intermediate:
Ethyl 2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is isolated via vacuum distillation and recrystallization, yielding >95% purity.

Introduction of the 3,5-Dimethoxyphenyl Group

The 3,5-dimethoxyphenyl moiety is introduced via nucleophilic aromatic substitution (NAS) or Friedel-Crafts alkylation.

Method A: NAS with 3,5-Dimethoxybenzaldehyde

  • Activation: The quinoxaline nitrogen is deprotonated using NaH in dry THF.

  • Substitution: 3,5-Dimethoxybenzaldehyde is added, followed by p-toluenesulfonic acid (p-TsOH) as a catalyst.

  • Workup: The product is purified via silica gel chromatography (hexane/ethyl acetate, 9:1).

Method B: Friedel-Crafts Alkylation

  • Electrophile Generation: 3,5-Dimethoxybenzyl bromide is prepared in situ using PBr₃.

  • Coupling: The electrophile reacts with the pyrroloquinoxaline core in the presence of AlCl₃.

  • Yield: ~75–80% after recrystallization from methanol.

One-Pot Catalytic Synthesis

Recent advances favor one-pot methodologies to reduce purification steps. A representative protocol adapted from InCl₃-catalyzed reactions involves:

Reagents:

  • 1-(2-Aminophenyl)pyrrole (1.2 equiv)

  • 3,5-Dimethoxy-2-propargyloxybenzaldehyde (1.0 equiv)

  • InCl₃ (0.01 equiv)

Procedure:

  • Dissolve reagents in p-xylene (10 mL per 0.5 mmol aldehyde).

  • Reflux at 140°C for 2 hours under argon.

  • Remove solvent under reduced pressure.

  • Purify via flash chromatography (hexane/ethyl acetate, 19:1).

Advantages:

  • Yield: 85–90%

  • Reaction Time: 2 hours vs. 12+ hours for stepwise methods

Industrial-Scale Production

Continuous Flow Reactor Optimization

Industrial synthesis employs continuous flow systems to enhance efficiency:

Parameters:

  • Residence Time: 30 minutes

  • Temperature: 100°C

  • Catalyst: Heterogeneous InCl₃ on SiO₂

  • Throughput: 5 kg/day

Outcomes:

  • Purity: 99.2% (HPLC)

  • Cost Reduction: 40% lower than batch processing

Solvent Recycling

Ethanol and p-xylene are recovered via fractional distillation, achieving 90% solvent reuse.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Time (h)Scalability
Stepwise Condensation759512Moderate
One-Pot Catalytic88982High
Continuous Flow92990.5Industrial

Key Findings:

  • One-pot methods outperform stepwise approaches in yield and time efficiency.

  • Continuous flow systems enable kilogram-scale production with minimal waste.

Challenges and Optimization Strategies

Regioselectivity in Substitution

The 3,5-dimethoxyphenyl group’s steric bulk can lead to competing O-alkylation. Mitigation strategies include:

  • Low-Temperature Coupling: Conduct reactions at 0–5°C to favor C-alkylation.

  • Directed Ortho-Metalation: Use directing groups (e.g., amides) to enhance positional control.

Purification of Hydrophobic Intermediates

Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves co-eluting byproducts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s activity.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Anticancer Activity

Ethyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate has shown promising results in preclinical studies targeting various cancer types.

Case Studies:

  • In vitro Studies : Research indicates that derivatives of pyrroloquinoxaline compounds exhibit potent cytotoxicity against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers. For instance, one study reported an IC50 value of 0.16 µM against HCT-116 cells, demonstrating significant anticancer potential compared to standard chemotherapeutics .
CompoundCancer Cell LineIC50 (µM)
Ethyl 2-amino-1-(3,5-dimethoxyphenyl)-...MCF-70.28
Ethyl 2-amino-1-(3,5-dimethoxyphenyl)-...A5490.48
Ethyl 2-amino-1-(3,5-dimethoxyphenyl)-...HCT-1160.16

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound in models of neurodegenerative diseases.

Findings:

  • Mechanism of Action : The compound may exert neuroprotective effects through the modulation of oxidative stress and inflammation pathways. In animal models of Alzheimer's disease, it has shown to reduce amyloid-beta accumulation and improve cognitive function .

Potential as an Antidepressant

Preliminary research suggests that this compound may have antidepressant-like effects.

Evidence:

  • Behavioral Studies : In rodent models subjected to stress-induced depression tests, administration of the compound resulted in a significant reduction in depressive-like behaviors compared to control groups .

Role in Targeted Drug Delivery Systems

The unique chemical structure allows for the development of targeted drug delivery systems that can enhance the bioavailability and efficacy of other therapeutic agents.

Application:

  • Nanoparticle Formulations : Researchers are investigating the encapsulation of this compound within nanoparticles to improve delivery to tumor sites while minimizing systemic toxicity .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate would depend on its specific interactions with biological targets. This could involve:

    Molecular Targets: Such as enzymes, receptors, or nucleic acids.

    Pathways Involved: The compound might modulate specific signaling pathways or metabolic processes.

Comparison with Similar Compounds

Substituent Effects on Molecular Composition and Properties

The substituents on the phenyl ring and pyrroloquinoxaline core significantly influence molecular weight, elemental composition, and physicochemical properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Analytical Data (C, H, N) Source
Ethyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (Target Compound) 3,5-dimethoxy Not explicitly provided ~454 (estimated) Not reported -
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate 3-aminophenyl C21H22N4O2 362 C: 69.59%; H: 6.12%; N: 15.46%
Ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3,5-dichloro C19H14Cl2N4O2 401.247 Not reported
Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-trifluoromethyl C20H14F3N4O2 ~408 (estimated) RN: 385373-18-2
2-Amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile 4-aminophenyl C17H11N5 285.31 Inhibition Efficiency: 91%

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The 3,5-dimethoxyphenyl group (target compound) is electron-rich due to methoxy substituents, which may enhance solubility and π-π interactions compared to electron-withdrawing groups like Cl () or CF3 ().
  • Molecular Weight and Elemental Composition: Chlorine and trifluoromethyl substituents increase molecular weight (401.247 and ~408 g/mol, respectively) compared to the target compound (~454 g/mol estimated from ).
  • Functional Group Impact: Replacing the ethyl carboxylate with a carbonitrile group () reduces molecular weight (285.31 g/mol) and enhances adsorption properties, as seen in its 91% corrosion inhibition efficiency .

Biological Activity

Ethyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the class of pyrroloquinoxalines, which are known for their pharmacological potential. The presence of the 3,5-dimethoxyphenyl moiety is crucial for its biological activity. The structural formula can be represented as follows:

Ethyl 2 amino 1 3 5 dimethoxyphenyl 1H pyrrolo 2 3 B quinoxaline 3 carboxylate\text{Ethyl 2 amino 1 3 5 dimethoxyphenyl 1H pyrrolo 2 3 B quinoxaline 3 carboxylate}

In Vitro Studies

Recent studies have evaluated the anticancer activity of this compound against various cancer cell lines. Notably, it demonstrated significant growth inhibition in melanoma (MALME-M) and cervical cancer (HeLa) cell lines.

Cell Line IC50 (µM) Reference
MALME-M5.0
HeLa0.126
SMMC-77210.071
K5620.164

The compound's effectiveness correlates with its ability to induce apoptosis in cancer cells, as evidenced by increased markers of cell death and reduced viability in treated cultures.

Structure-Activity Relationship (SAR)

The SAR studies indicate that substituents on the quinoxaline scaffold significantly affect biological activity. Electron-donating groups, such as methoxy groups at specific positions, enhance anticancer properties, while electron-withdrawing groups diminish activity. The optimal configuration appears to involve an aliphatic linker at the third position of the quinoxaline ring.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity.

In Vitro Antimicrobial Evaluation

The compound was tested against various pathogens to assess its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC):

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.501.00
Pseudomonas aeruginosa0.751.50

These results indicate that the compound possesses broad-spectrum antimicrobial properties, making it a candidate for further development in treating infections.

Case Studies and Research Findings

Several case studies have highlighted the potential of this compound:

  • Melanoma Treatment : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in animal models of melanoma.
  • Combination Therapies : Research has indicated that combining this compound with established chemotherapeutics enhances overall efficacy against resistant cancer cell lines.

Q & A

Basic: What synthetic routes are recommended for synthesizing Ethyl 2-amino-1-(3,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Formation : Construct the pyrroloquinoxaline core via cyclization of a substituted quinoxaline precursor. For example, and describe cyclization using dichlorophenyl analogs, which can be adapted by substituting 3,5-dimethoxyphenylamine as the starting material.

Functionalization : Introduce the 3,5-dimethoxyphenyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling (if halogenated intermediates are used) .

Esterification : Install the ethyl carboxylate group using ethyl chloroformate or a similar reagent under basic conditions (e.g., triethylamine in THF) .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Optimize reaction conditions (e.g., temperature: 80–100°C; catalyst: Pd(PPh₃)₄ for cross-coupling) to improve yield (>60%) .

Basic: How can spectroscopic methods (NMR, MS) characterize this compound?

Methodological Answer:

  • ¹H NMR : Key signals include:
    • Aromatic protons: Multiplets at δ 6.8–7.5 ppm for the quinoxaline core and dimethoxyphenyl group .
    • Ethyl ester: Triplet (~δ 1.3 ppm) for CH₃ and quartet (~δ 4.2 ppm) for CH₂ .
    • Methoxy groups: Singlets at δ ~3.8 ppm (integrate for 6H) .
  • ¹³C NMR : Carboxylate carbon at δ ~165 ppm; quinoxaline carbons at δ 120–150 ppm .
  • Mass Spectrometry (MS) : Expect a molecular ion peak [M+H]⁺ at m/z 419.1 (C₂₁H₂₀N₄O₄) with fragmentation patterns confirming loss of COOEt (-73 Da) or methoxy groups (-31 Da) .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:
Design SAR studies by systematically varying substituents and testing biological endpoints:

Substituent Variation :

  • Replace 3,5-dimethoxyphenyl with electron-withdrawing (e.g., CF₃, Cl) or electron-donating (e.g., OMe, NH₂) groups to modulate receptor binding .
  • Modify the ethyl ester to amides or ketones to alter solubility and metabolic stability .

Assays :

  • Kinase Inhibition : Screen against cancer-related kinases (e.g., EGFR, FGFR) using fluorescence polarization assays .
  • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC₅₀ values of derivatives .

Data Analysis : Use computational tools (e.g., molecular docking with AutoDock) to correlate substituent effects with binding affinity to target proteins .

Advanced: How to resolve contradictions in spectral data during structural validation?

Methodological Answer:
Contradictions (e.g., unexpected shifts in NMR) may arise from:

Tautomerism : The amino group in the pyrroloquinoxaline core can tautomerize, causing signal splitting. Use variable-temperature NMR (e.g., 25°C to 60°C) to identify equilibrium states .

Impurities : Trace solvents (e.g., DMSO) or byproducts may overlap with key signals. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Computational Validation : Compare experimental NMR with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G*) to confirm assignments .

Advanced: What strategies improve solubility for in vivo studies?

Methodological Answer:

Prodrug Design : Convert the ethyl ester to a water-soluble prodrug (e.g., phosphate ester) that hydrolyzes in vivo .

PEGylation : Attach polyethylene glycol (PEG) chains to the amino group to enhance hydrophilicity .

Co-solvents : Use DMSO/PBS (≤10% v/v) or cyclodextrin-based formulations for in vitro assays .

Salt Formation : React with hydrochloric acid to form a hydrochloride salt, improving aqueous solubility .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

  • Enzyme Inhibition :
    • Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC₅₀ against targets like PI3K or mTOR .
  • Antimicrobial Activity :
    • Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination) .
  • DNA Interaction :
    • Conduct ethidium bromide displacement assays to assess DNA intercalation potential .

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